3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a unique molecular structure that integrates a quinoline moiety, a piperidine, and a pyrazine ring. This combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline derivative followed by coupling with pyrazine and piperidine components. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structural integrity and purity.
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrazine exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to possess potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The incorporation of the pyrazine moiety in our compound may enhance this activity due to its established role in inhibiting bacterial growth.
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively. Pyrazole derivatives have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of this compound may interact with key proteins involved in cancer progression, such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to reduced tumor growth .
Anti-inflammatory Effects
Compounds containing quinoline structures have been reported to exhibit anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the downregulation of pro-inflammatory cytokines, suggesting that our compound may similarly modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
The SAR studies for compounds related to this compound indicate that modifications in the substituents on the quinoline or pyrazine rings can significantly influence biological activity. For example:
Substituent | Effect on Activity |
---|---|
Hydroxyl group | Enhances antimicrobial activity |
Carbonitrile group | Increases cytotoxicity against cancer cells |
Piperidine linkage | Improves solubility and bioavailability |
Case Studies
- Antimicrobial Evaluation : A study evaluated various quinoline derivatives against E. coli and S. aureus, with some compounds demonstrating MIC values below 10 µg/mL. The incorporation of hydroxyl groups was crucial for enhancing activity .
- Anticancer Activity : In vitro studies showed that certain pyrazole derivatives inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating that structural modifications can lead to improved efficacy .
- Anti-inflammatory Properties : Research involving similar quinoline derivatives reported significant reductions in NO production in RAW 264.7 cells when treated with these compounds, suggesting a promising avenue for developing anti-inflammatory agents .
Properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c21-11-17-19(23-8-7-22-17)28-13-4-3-9-25(12-13)20(27)15-10-18(26)24-16-6-2-1-5-14(15)16/h1-2,5-8,10,13H,3-4,9,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYFHRWMNNCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.